![molecular formula C17H14F3NOSe B14191412 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-41-3](/img/structure/B14191412.png)
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of trifluoromethyl and phenylselanyl groups, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane . The reaction is carried out in ethyl ether at room temperature (20°C) to afford the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would necessitate the use of appropriate safety measures and equipment to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydro derivatives.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylselanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the phenylselanyl group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains an ethoxy group instead of the phenylselanyl group.
Uniqueness
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and phenylselanyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
919083-41-3 |
|---|---|
Formule moléculaire |
C17H14F3NOSe |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H14F3NOSe/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3 |
Clé InChI |
SBXWBEFKOYAPLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


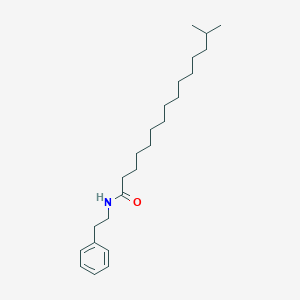

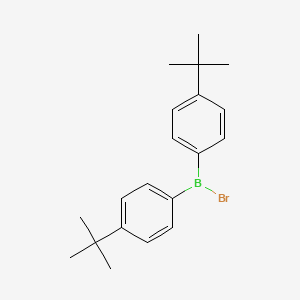
![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)
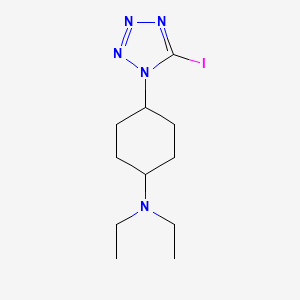
![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)

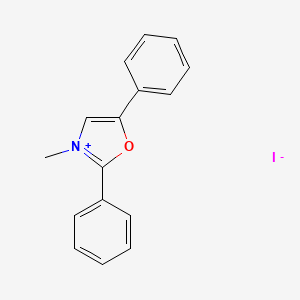
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)
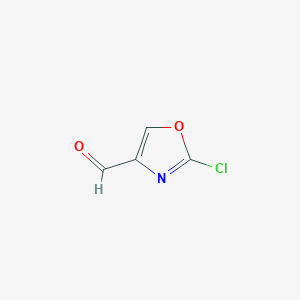
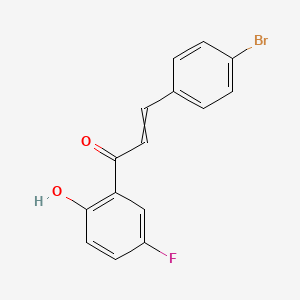
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
